molecular formula C12H16N2O5S B2564960 2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid CAS No. 1009703-91-6

2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid

Cat. No.: B2564960
CAS No.: 1009703-91-6
M. Wt: 300.33
InChI Key: VSEQOHQIPUQVGA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid typically involves the reaction of 4-[(Dimethylamino)sulfonyl]benzoic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid is primarily used in proteomics research. It is employed as a reagent for labeling and identifying proteins in complex biological samples. This compound helps in the study of protein-protein interactions, post-translational modifications, and protein localization .

Mechanism of Action

The mechanism of action of 2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid involves its ability to form stable amide bonds with proteins. This interaction allows for the selective labeling of proteins, facilitating their identification and analysis. The molecular targets include various amino acid residues in proteins, and the pathways involved are related to protein synthesis and modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows for efficient and selective labeling of proteins. This makes it particularly valuable in proteomics research, where precise identification and analysis of proteins are crucial .

Properties

IUPAC Name

2-[[4-(dimethylsulfamoyl)benzoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S/c1-8(12(16)17)13-11(15)9-4-6-10(7-5-9)20(18,19)14(2)3/h4-8H,1-3H3,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEQOHQIPUQVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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